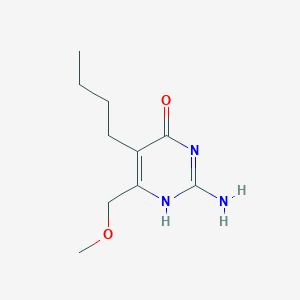

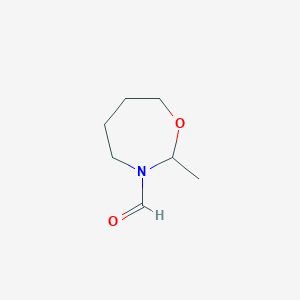

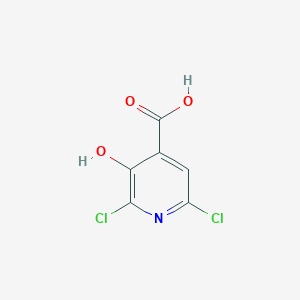

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to "2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol," often involves the condensation of β-keto esters with guanidines or amidines. A study by Craciun et al. (1998) on novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones via condensation reactions highlights methods that could be applicable to synthesizing related compounds (Craciun et al., 1998).

Molecular Structure Analysis

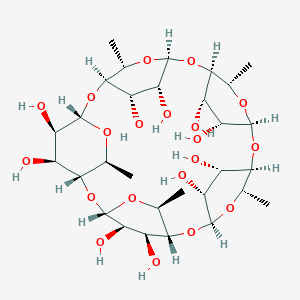

The molecular structure of pyrimidine derivatives, including potential configurations of "2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol," often features planar ring systems facilitating hydrogen bonding and π-π interactions. For instance, the crystal and molecular structure of a closely related pyrimidine, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was studied by Craciun et al. (1998), providing insights into the tautomeric nature and hydrogen bonding patterns that could be relevant (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidine compounds participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which can alter their physical and chemical properties. The work by Botta et al. (1985) on the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into different derivatives via reactions with amines and SOCl2-DMF illustrates the chemical versatility of pyrimidines (Botta et al., 1985).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the structural analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine revealed how intramolecular and intermolecular hydrogen bonds impact its solid-state arrangement (Trilleras et al., 2009).

科学的研究の応用

Enantiomerically Pure β-Amino Acids Synthesis

Research on pyrimidinol derivatives such as 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has led to advancements in the synthesis of enantiomerically pure β-amino acids. These are crucial for developing pharmaceuticals with higher specificity and efficacy. For instance, the synthesis of enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone showcases the importance of pyrimidinol derivatives in medicinal chemistry. This process involves several steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's versatility in synthesizing biologically active molecules (Lakner et al., 2003).

Hydrogen-Bonded Sheets Formation

Another significant application is in the field of crystallography, where 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives form hydrogen-bonded sheets. These structures are vital for understanding the electronic and structural properties of crystalline materials. Such insights can lead to the development of new materials with specific optical or electronic properties, beneficial for electronics and photonics industries (Trilleras et al., 2009).

Histamine H4 Receptor Ligands

In pharmaceutical research, a series of 2-aminopyrimidines, similar in structure to 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in treating inflammatory conditions and pain, indicating the therapeutic applications of pyrimidinol derivatives (Altenbach et al., 2008).

Fluorescent Sensor for Aluminum Ion Detection

Pyrimidinol derivatives have also been applied in developing fluorescent sensors for metal ions. For example, a turn-on ESIPT based fluorescent sensor using 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) selectively recognizes aluminum ions. Such sensors have applications in environmental monitoring, biological imaging, and logic gate constructions, demonstrating the compound's versatility in sensor technology (Yadav & Singh, 2018).

Selective Fluorometric Detection of Nucleic Acids

Additionally, pyrimidinol derivatives have been utilized in developing selective fluorometric sensors for detecting guanosine-containing sequences in oligodeoxynucleotides. This application is crucial for genetic research and diagnostics, where accurate and selective detection of nucleic acid sequences is essential (Hudson & Choghamarani, 2007).

特性

IUPAC Name |

2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAXQNZHKKRDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384572 |

Source

|

| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |

CAS RN |

175137-37-8 |

Source

|

| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)